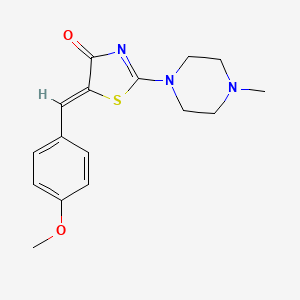

(Z)-5-(4-methoxybenzylidene)-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one

Description

(Z)-5-(4-Methoxybenzylidene)-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one is a thiazolone derivative characterized by a Z-configured 4-methoxybenzylidene group at position 5 and a 4-methylpiperazinyl substituent at position 2 of the thiazole ring. Its molecular formula is C₁₅H₁₇N₃O₂S, with a molecular weight of 287.38 g/mol and a predicted density of 1.27 g/cm³ .

Properties

IUPAC Name |

(5Z)-5-[(4-methoxyphenyl)methylidene]-2-(4-methylpiperazin-1-yl)-1,3-thiazol-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O2S/c1-18-7-9-19(10-8-18)16-17-15(20)14(22-16)11-12-3-5-13(21-2)6-4-12/h3-6,11H,7-10H2,1-2H3/b14-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLENGPISDPPDMP-KAMYIIQDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC(=O)C(=CC3=CC=C(C=C3)OC)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN(CC1)C2=NC(=O)/C(=C/C3=CC=C(C=C3)OC)/S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-5-(4-methoxybenzylidene)-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one represents a novel compound within the thiazole derivative class, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazol-4(5H)-one core with a methoxybenzylidene substituent and a piperazine moiety, which are known to enhance biological activity through various mechanisms.

Anticancer Activity

Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown effectiveness against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells.

Key Findings:

- IC50 Values: Compounds in this class demonstrated IC50 values ranging from 2.57 µM to 7.26 µM against MCF-7 and HepG2 cells, indicating potent antiproliferative effects compared to standard drugs like Staurosporine .

Antimicrobial Activity

Thiazole derivatives have also been noted for their antimicrobial properties. Studies have shown that compounds with similar structures exhibit moderate to excellent activity against both Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy:

- Activity Spectrum: The compound's derivatives were tested against Staphylococcus aureus and Escherichia coli, revealing promising antimicrobial effects .

| Compound | Bacteria Tested | Activity Level | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | Moderate to Good | |

| This compound | Escherichia coli | Moderate to Good |

The biological activities of thiazole derivatives are often attributed to their ability to interact with specific biological targets:

- Inhibition of Enzymatic Activity: Thiazole compounds have been shown to inhibit enzymes such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which plays a role in glucocorticoid metabolism and is implicated in metabolic disorders .

- Induction of Apoptosis: The anticancer effects are partly mediated by inducing apoptosis in cancer cells, disrupting cell cycle progression, and inhibiting tumor growth factors like VEGFR-2 .

Case Studies

Several case studies highlight the therapeutic potential of thiazole derivatives:

- Study on Cancer Cell Lines: A study evaluated the effects of various thiazole derivatives on MCF-7 and HepG2 cell lines, confirming their potential as anticancer agents due to significant inhibition of cell proliferation.

- Antimicrobial Testing: Another investigation focused on the synthesis and antimicrobial screening of thiazole derivatives, demonstrating their effectiveness against common pathogens.

Scientific Research Applications

Antiproliferative Activity

Research has shown that derivatives of thiazolidinones, including (Z)-5-(4-methoxybenzylidene)-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one, exhibit significant antiproliferative effects against various cancer cell lines. In a study evaluating the compound's efficacy against different kinases involved in cancer progression, it was found to inhibit DYRK1A kinase with an IC50 value of 0.041 μM, indicating potent activity .

Kinase Inhibition

The compound has been investigated for its inhibitory effects on several protein kinases, which are critical in regulating cellular processes. The following table summarizes the IC50 values obtained from studies on different kinases:

| Compound | CDK5/p25 | GSK3α/β | DYRK1A | DYRK2 | CLK1 | CLK2 |

|---|---|---|---|---|---|---|

| 5d | >10 μM | >10 μM | 0.041 μM | 0.6 μM | 0.5 μM | 7.7 μM |

| 3c | >10 μM | 8.5 μM | 0.070 μM | – | – | – |

These findings suggest that this compound could be a promising candidate for the development of new therapeutic agents targeting these kinases, particularly in the context of neurodegenerative diseases such as Alzheimer's .

Potential as a Chemosensitizer

The compound has also been explored as a chemosensitizer for bacterial multidrug resistance (MDR). Modifications of the thiazolidinone structure have shown promise in enhancing the efficacy of existing antibiotics against resistant strains .

Case Study 1: Anticancer Activity

In a study published in "European Journal of Medicinal Chemistry," researchers synthesized various thiazolidinone derivatives and tested their antiproliferative activities in vitro. The compound this compound was highlighted for its significant inhibition of cell proliferation in cancer cell lines, demonstrating its potential as an anticancer agent .

Case Study 2: Kinase Inhibition Profile

Another study focused on the structure-activity relationship (SAR) of thiazolidinones and their kinase inhibition profiles. The results indicated that modifications to the thiazolidinone core significantly affected kinase selectivity and potency, with this compound showing strong inhibition against DYRK1A and other kinases .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Structural Features

The compound’s core structure aligns with a broader class of (Z)-5-benzylidene-thiazol-4(5H)-one derivatives, which are often modified at positions 2 and 5 to tune bioactivity. Key structural variations among analogues include:

- Position 5 : Substituted benzylidene groups (e.g., halogenated, hydroxylated, or methoxylated aryl rings).

- Position 2: Amino, alkylamino, or heterocyclic substituents (e.g., piperazinyl, morpholinyl).

Table 1: Structural Comparison of Selected Analogues

Antitubercular Activity

The target compound’s 4-methylpiperazinyl group may improve pharmacokinetics (e.g., solubility, bioavailability) compared to phenylamino derivatives, but direct antimycobacterial data are unavailable.

Tyrosinase Inhibition

Derivatives with 2,4-dihydroxybenzylidene (e.g., compound 8) showed 106-fold stronger tyrosinase inhibition than kojic acid (IC₅₀ = 0.21 µM vs. 22.3 µM) due to hydrogen-bond donor capacity . The target compound’s 4-methoxy group acts only as a hydrogen-bond acceptor, likely reducing potency in this context .

Antimicrobial Activity

The target compound’s 4-methylpiperazine moiety, a bulkier substituent, may alter membrane interaction or target specificity.

Enzyme Inhibition (5-Lipoxygenase)

CAY10649 (R2=4-chlorophenyl) was identified as a 5-lipoxygenase inhibitor, highlighting the role of lipophilic substituents in enzyme binding .

Key Research Findings and Limitations

Structural Advantages: The 4-methylpiperazinyl group enhances solubility and bioavailability compared to phenylamino or chlorophenyl analogues .

Data Limitations : Most studies report qualitative trends (e.g., "marginal activity") without quantitative IC₅₀/MIC₅₀ values for direct comparison .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.